N-(3-Fluoropropyl)paroxetine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

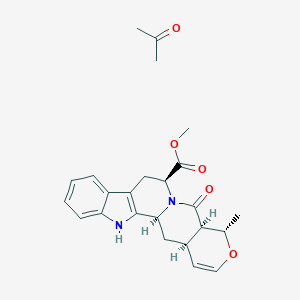

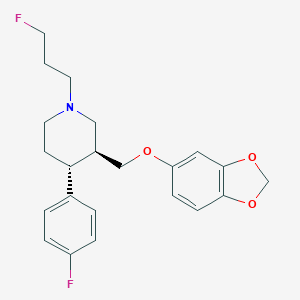

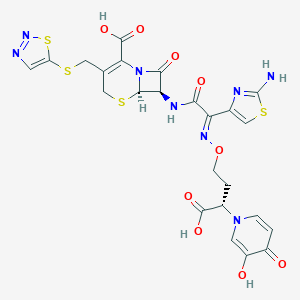

N-(3-Fluoropropyl)paroxetine (NFPP) is a compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a modified version of paroxetine, which is used in the treatment of depression, anxiety, and other psychiatric disorders. NFPP has been developed as a potential PET radioligand for imaging the serotonin transporter (SERT) in the brain.

作用机制

N-(3-Fluoropropyl)paroxetine binds to the SERT with high affinity and specificity. It competes with serotonin for binding to the transporter and inhibits the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can modulate neurotransmission and affect mood, behavior, and cognition.

生化和生理效应

N-(3-Fluoropropyl)paroxetine has been shown to be a potent and selective SERT inhibitor in vitro and in vivo. It has a high affinity for the SERT (Ki = 0.6 nM) and a low affinity for other monoamine transporters such as the dopamine transporter and the norepinephrine transporter. N-(3-Fluoropropyl)paroxetine has been used in animal studies to investigate the role of the SERT in various physiological and pathological conditions such as stress, addiction, and mood disorders.

实验室实验的优点和局限性

N-(3-Fluoropropyl)paroxetine has several advantages for lab experiments. It is a highly specific and selective ligand for the SERT, which allows for accurate measurement of SERT density and distribution in the brain. It has a high binding affinity and a fast washout rate, which allows for efficient imaging of the SERT. However, N-(3-Fluoropropyl)paroxetine has some limitations as well. It is a radioligand, which means that it exposes subjects to ionizing radiation. It also has a short half-life (t1/2 = 110 min), which limits its use in longitudinal studies.

未来方向

N-(3-Fluoropropyl)paroxetine has several potential future directions. It can be used to investigate the role of the SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It can also be used to study the effects of pharmacological interventions on SERT function. Additionally, N-(3-Fluoropropyl)paroxetine can be used in combination with other PET radioligands to study the interactions between different neurotransmitter systems in the brain. Further research is needed to fully explore the potential of N-(3-Fluoropropyl)paroxetine in the field of neuroscience.

合成方法

The synthesis of N-(3-Fluoropropyl)paroxetine involves the reaction of paroxetine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is then purified by column chromatography to obtain pure N-(3-Fluoropropyl)paroxetine.

科学研究应用

N-(3-Fluoropropyl)paroxetine has been developed as a PET radioligand for imaging the SERT in the brain. PET imaging is a non-invasive technique that allows the visualization and quantification of biological processes in vivo. The SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Abnormalities in SERT function have been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. N-(3-Fluoropropyl)paroxetine can be used to measure the density and distribution of SERT in the brain, which can provide valuable information about the pathophysiology of these disorders.

属性

CAS 编号 |

138135-14-5 |

|---|---|

产品名称 |

N-(3-Fluoropropyl)paroxetine |

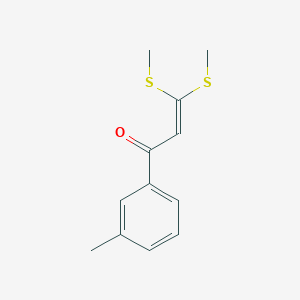

分子式 |

C22H25F2NO3 |

分子量 |

389.4 g/mol |

IUPAC 名称 |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-(3-fluoropropyl)piperidine |

InChI |

InChI=1S/C22H25F2NO3/c23-9-1-10-25-11-8-20(16-2-4-18(24)5-3-16)17(13-25)14-26-19-6-7-21-22(12-19)28-15-27-21/h2-7,12,17,20H,1,8-11,13-15H2/t17-,20-/m0/s1 |

InChI 键 |

FUCBTTRMHIHFNU-PXNSSMCTSA-N |

手性 SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

规范 SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

其他 CAS 编号 |

138135-14-5 |

同义词 |

3-NFPP N-(3-(18F)fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine, 18F isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)